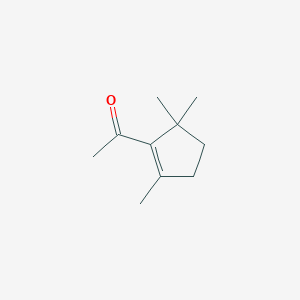
1-(2,5,5-Trimethylcyclopenten-1-yl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2,5,5-Trimethylcyclopenten-1-yl)ethanone, also known as muscone, is a naturally occurring compound found in musk deer and other animals. It has a unique musky odor and is widely used in the fragrance industry. In recent years, muscone has gained attention in scientific research due to its potential therapeutic applications.
Mécanisme D'action
The exact mechanism of action of 1-(2,5,5-Trimethylcyclopenten-1-yl)ethanone is not fully understood, but it is believed to exert its effects through multiple pathways. Muscone has been shown to activate the Nrf2/ARE pathway, which is involved in the regulation of oxidative stress and inflammation. It also modulates the expression of various genes involved in cell survival and apoptosis.
Effets Biochimiques Et Physiologiques
Muscone has been shown to have a wide range of biochemical and physiological effects. It can reduce oxidative stress and inflammation, protect against neuronal damage, and improve cognitive function. Muscone has also been shown to have anti-tumor effects and can inhibit the growth of cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
Muscone is a relatively stable compound and can be easily synthesized in the laboratory. It is also readily available and relatively inexpensive. However, 1-(2,5,5-Trimethylcyclopenten-1-yl)ethanone has a strong musky odor, which can interfere with experiments involving olfactory receptors. It is also a volatile compound and can evaporate quickly, which can make it difficult to measure accurately.
Orientations Futures
There are several potential future directions for research on 1-(2,5,5-Trimethylcyclopenten-1-yl)ethanone. One area of interest is its potential use in the treatment of neurodegenerative disorders, such as Alzheimer's disease and Parkinson's disease. Muscone has been shown to have neuroprotective effects and can improve cognitive function, making it a promising candidate for further study. Another area of interest is its potential use in the treatment of cancer. Muscone has been shown to have anti-tumor effects and can inhibit the growth of cancer cells, making it a potential candidate for the development of new cancer therapies. Finally, further research is needed to fully understand the mechanism of action of 1-(2,5,5-Trimethylcyclopenten-1-yl)ethanone and to identify its molecular targets. This could lead to the development of more effective and targeted therapies for a wide range of diseases and conditions.
Méthodes De Synthèse
Muscone can be synthesized through various methods, including the oxidation of 2,4,4-trimethyl-2-cyclohexen-1-one or the cyclization of 2,4,4-trimethyl-1-pentene. The most commonly used method is the oxidation of 2,4,4-trimethyl-2-cyclohexen-1-one using potassium permanganate.
Applications De Recherche Scientifique
Muscone has been found to possess a wide range of biological activities, including anti-inflammatory, anti-tumor, and anti-oxidant properties. It has also been shown to have neuroprotective effects and can improve cognitive function. Muscone is currently being investigated for its potential therapeutic applications in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.
Propriétés
Numéro CAS |
125952-10-5 |
|---|---|
Nom du produit |
1-(2,5,5-Trimethylcyclopenten-1-yl)ethanone |
Formule moléculaire |
C10H16O |
Poids moléculaire |
152.23 g/mol |
Nom IUPAC |
1-(2,5,5-trimethylcyclopenten-1-yl)ethanone |
InChI |
InChI=1S/C10H16O/c1-7-5-6-10(3,4)9(7)8(2)11/h5-6H2,1-4H3 |
Clé InChI |
HLAVHVYCRZRWTB-UHFFFAOYSA-N |
SMILES |
CC1=C(C(CC1)(C)C)C(=O)C |
SMILES canonique |
CC1=C(C(CC1)(C)C)C(=O)C |
Synonymes |
Ethanone, 1-(2,5,5-trimethyl-1-cyclopenten-1-yl)- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



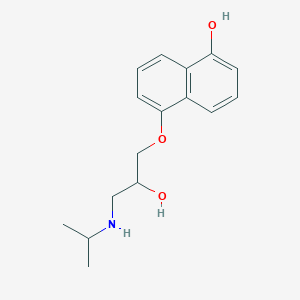
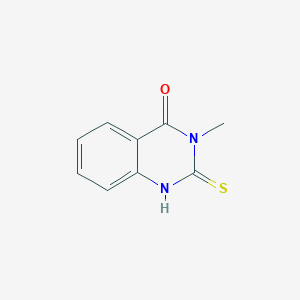
![[(2R,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(phosphonooxymethyl)oxan-2-yl]oxyoxan-2-yl]methyl dihydrogen phosphate](/img/structure/B162581.png)
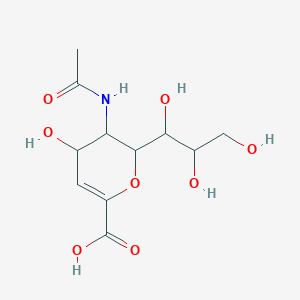

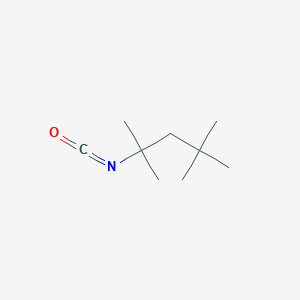

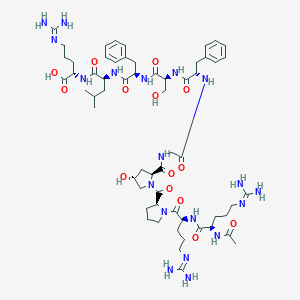



![[5-(4-Bromophenyl)-1-(2,4-dichlorophenyl)-4-methylpyrazol-3-yl]-(4-methoxyphenyl)methanone](/img/structure/B162602.png)

